molecular formula C12H21F3N2O2 B14886464 Tert-butyl (2-aminocyclopentyl)(2,2,2-trifluoroethyl)carbamate

Tert-butyl (2-aminocyclopentyl)(2,2,2-trifluoroethyl)carbamate

Cat. No.: B14886464
M. Wt: 282.30 g/mol
InChI Key: WDYUJROINIVUEA-UHFFFAOYSA-N
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Description

Tert-butyl (2-aminocyclopentyl)(2,2,2-trifluoroethyl)carbamate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, an aminocyclopentyl moiety, and a trifluoroethyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-aminocyclopentyl)(2,2,2-trifluoroethyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-aminocyclopentyl and 2,2,2-trifluoroethyl reagents. The reaction conditions often require the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction. The reaction is usually carried out under inert atmosphere conditions to prevent any unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-aminocyclopentyl)(2,2,2-trifluoroethyl)carbamate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce amines or alcohols .

Scientific Research Applications

Tert-butyl (2-aminocyclopentyl)(2,2,2-trifluoroethyl)carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (2-aminocyclopentyl)(2,2,2-trifluoroethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved in its mechanism of action can include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-butyl (2-aminocyclopentyl)(2,2,2-trifluoroethyl)carbamate include:

Uniqueness

The uniqueness of this compound lies in its trifluoroethyl group, which imparts distinct electronic and steric properties. This makes the compound particularly valuable in applications where fluorinated groups are desired for their stability and reactivity .

Properties

Molecular Formula

C12H21F3N2O2

Molecular Weight

282.30 g/mol

IUPAC Name

tert-butyl N-(2-aminocyclopentyl)-N-(2,2,2-trifluoroethyl)carbamate

InChI

InChI=1S/C12H21F3N2O2/c1-11(2,3)19-10(18)17(7-12(13,14)15)9-6-4-5-8(9)16/h8-9H,4-7,16H2,1-3H3

InChI Key

WDYUJROINIVUEA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CC(F)(F)F)C1CCCC1N

Origin of Product

United States

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